Methyl guanidine sulfate

Descripción general

Descripción

Methyl guanidine sulfate is a chemical compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl guanidine sulfate can be synthesized through several methods. One common approach involves the reaction of methylamine with cyanamide, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions typically include:

Temperature: Moderate temperatures (around 50-70°C)

Solvent: Aqueous medium

Catalysts: None required

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes:

Mixing: Methylamine and cyanamide are mixed in a reactor.

Reaction: The mixture is heated to the desired temperature.

Addition of Sulfuric Acid: Sulfuric acid is added to the reaction mixture to form the sulfate salt.

Purification: The product is purified through crystallization and filtration.

Análisis De Reacciones Químicas

Oxidation Reactions

Methyl guanidine sulfate demonstrates distinct oxidative behavior in biological and chemical systems:

Free Radical Scavenging

In cell-free systems, this compound inhibits reactive oxygen species (ROS)-induced chemiluminescence, with efficacy dependent on concentration and radical type :

| Radical Species | Inhibition at 10 mM (%) | Mechanism Notes |

|---|---|---|

| Hydrogen peroxide | 26% | Direct scavenging via guanidine-NH groups |

| Hypochlorous acid | 50% | Competitive interaction with HOCl |

| Peroxynitrite | 5% | Weak interaction with ONOO⁻ |

| Hydroxyl radical | 25% | Radical quenching via electron donation |

Key findings:

Enzymatic Oxidation Pathways

This compound undergoes oxidation in biological systems:

-

Aldehyde dehydrogenase inhibition : Competes with aldehyde substrates, inducing aldehyde accumulation .

-

Creatinine oxidation : In uremic conditions, hydroxyl radicals (- OH) derived from Fe²⁺/H₂O₂ systems oxidize creatinine to methyl guanidine at rates 56,000× baseline .

Nucleophilic Substitution

The guanidine moiety participates in displacement reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Acylation : Forms acetate derivatives under anhydrous acetic acid conditions (Table VI) :

| Reactant | Product | Yield (%) |

|---|---|---|

| This compound | 2-Iminoimidazolidine acetate | 85 |

| This compound | 2-Iminohexahydropyrimidine acetate | 78 |

Bioconjugation

-

Protein binding : The sulfate group facilitates electrostatic interactions with lysine residues in enzymes like mitochondrial aldehyde dehydrogenase .

Acid-Base Reactions

This compound acts as a Brønsted base (pKa ~13.6 for guanidine group) :

-

Protonation : Forms stable guanidinium ions in acidic media.

-

Deprotonation : Generates reactive guanidinate anions above pH 14, enabling nucleophilic attacks .

Thermal Degradation

Controlled pyrolysis studies reveal:

-

Dehydration : Releases H₂SO₄ at 160–180°C, forming methylguanidine free base .

-

Decarboxylation : Above 200°C, decomposes to methylamine and cyanamide derivatives .

Catalytic Behavior

When deposited on bacterial cellulose (BC), this compound forms a superbase catalyst (Gu-KOH/BC) for transesterification :

-

Activity : Converts triglycerides to biodiesel at 85% efficiency (65°C, 3h) .

-

Stability : Retains >90% activity after 5 cycles due to BC’s structural integrity .

Critical Analysis of Reactivity Trends

-

Electronic effects : The methyl group enhances electron density at nitrogen, increasing nucleophilicity versus unsubstituted guanidine .

-

Steric constraints : Bulky sulfate limits access to the guanidine core in macromolecular interactions .

-

pH dependence : Reactivity peaks in alkaline conditions (pH 10–12), favoring deprotonated guanidinate species .

Experimental data underscore this compound’s versatility in organic synthesis and biochemistry, though further studies on its coordination chemistry and photostability are warranted.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

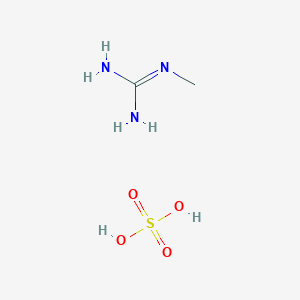

Methyl guanidine sulfate is an organic compound with the molecular formula and a molecular weight of approximately 244.27 g/mol. It appears as a white crystalline solid and is highly soluble in water. The compound features a methyl group attached to the nitrogen atom of the guanidine structure, enhancing its reactivity and solubility compared to other guanidine derivatives.

Chemistry

- Reagent in Organic Synthesis : MGS is utilized as a reagent in various chemical reactions, facilitating the synthesis of complex organic compounds. Its basicity allows it to act as a nucleophile in substitution reactions.

- Catalyst : It serves as a catalyst in several chemical processes, improving reaction rates and yields.

Biology

- Enzyme Mechanisms : MGS is used to study enzyme mechanisms, particularly those involving mitochondrial aldehyde dehydrogenase (ALDH), where it acts as an inhibitor. This inhibition can lead to the accumulation of toxic aldehydes, providing insights into metabolic pathways and cellular health.

- Protein Denaturation Studies : The compound is employed in examining protein interactions and stability under various conditions, aiding in understanding protein folding and function.

Medicine

- Therapeutic Potential : Research indicates that MGS may have antiviral and antibacterial properties. It is being investigated for its potential applications in treating infections caused by resistant strains of bacteria .

- Pharmacological Studies : The compound's effects on neurotransmitter release, particularly acetylcholine, suggest possible implications for muscle function and neurological health.

Industry

- Production of Polymers and Resins : MGS is utilized in the manufacturing of polymers and resins due to its chemical stability and reactivity, making it valuable in producing materials with specific properties.

- Fine Chemicals : It serves as an intermediate in synthesizing various fine chemicals used in pharmaceuticals and agrochemicals.

Case Study 1: Enzyme Inhibition

A study investigated the impact of MGS on mitochondrial ALDH activity. Researchers found that MGS significantly inhibited ALDH, resulting in increased levels of aldehydes within cells. This research provides insights into metabolic disorders where aldehyde accumulation is implicated, such as certain types of kidney disease .

Case Study 2: Antibacterial Activity

In vitro studies demonstrated that MGS exhibits antibacterial activity against several pathogenic bacteria, including Pseudomonas aeruginosa. The mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis. These findings suggest potential therapeutic applications for treating bacterial infections resistant to conventional antibiotics.

Mecanismo De Acción

The mechanism of action of methyl guanidine sulfate involves its interaction with various molecular targets. It can act as a strong base, facilitating the deprotonation of acidic groups in biological molecules. Additionally, it can form stable complexes with metal ions, influencing enzymatic activities and other biochemical processes.

Molecular Targets and Pathways:

Enzymes: Inhibits certain enzymes by binding to their active sites.

Proteins: Interacts with protein structures, affecting their stability and function.

Pathways: Involved in metabolic pathways related to nitrogen metabolism and energy production.

Comparación Con Compuestos Similares

Methyl guanidine sulfate can be compared with other guanidine derivatives such as:

Guanidine Hydrochloride: Known for its use in protein denaturation studies.

Phenylguanidine: Used in the synthesis of pharmaceuticals and agrochemicals.

Aminoguanidine: Investigated for its potential anti-diabetic and anti-inflammatory effects.

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its sulfate salt form enhances its solubility and stability, making it suitable for various applications.

Actividad Biológica

Methyl guanidine sulfate (MGS) is a compound derived from guanidine, which has been studied for its biological activities, particularly in the context of renal function and neurophysiology. This article explores the various aspects of its biological activity, including mechanisms of action, toxicity, and potential therapeutic applications.

Methyl guanidine is a derivative of guanidine, characterized by the presence of a methyl group. Its chemical structure allows it to interact with various biological systems. MGS is primarily known for its role as a uremic toxin, accumulating in patients with renal failure. The compound affects several physiological processes:

- Neurotransmission : MGS appears to enhance neurotransmitter release, particularly acetylcholine, by modulating synaptic activity in the nervous system .

- Oxidative Stress : Research indicates that MGS can stimulate oxidative stress through the activation of specific transporters, impacting neuronal function and potentially leading to neurotoxic effects .

Toxicological Studies

Several studies have investigated the toxic effects of MGS, particularly in animal models. A notable study compared the toxicities of methylguanidine and other compounds such as guanidinosuccinic acid and creatinine in rats subjected to renal failure. The findings revealed that:

- MGS administration resulted in a dose-dependent decrease in survival rates among treated rats.

- Accumulation levels of MGS were significantly higher in surviving rats after 14 days of administration, indicating its potential toxicity during chronic exposure .

Biological Activity and Therapeutic Potential

The biological activities of MGS extend beyond toxicity. It has been studied for its potential therapeutic applications:

- Neuroprotective Effects : Some studies suggest that MGS might have neuroprotective properties due to its interaction with specific neuronal pathways. It is hypothesized that it may help mitigate certain neurodegenerative conditions by modulating oxidative stress and neurotransmitter dynamics .

- Potential as a Biomarker : Given its association with renal dysfunction, MGS is being explored as a potential biomarker for monitoring kidney health and uremic conditions .

Table 1: Summary of Key Research Findings on this compound

Propiedades

IUPAC Name |

2-methylguanidine;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H4,3,4,5);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTILKKAWJYMRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310490 | |

| Record name | 1-Methylguanidine Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-12-9, 1866-88-2 | |

| Record name | Guanidine, N-methyl-, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylguanidine sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylguanidine Sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.